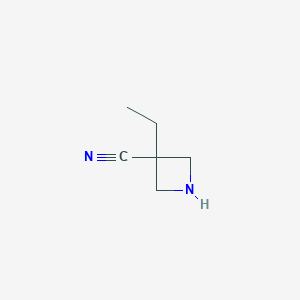

3-Ethylazetidine-3-carbonitrile

Beschreibung

3-Ethylazetidine-3-carbonitrile is a four-membered azetidine ring derivative featuring an ethyl substituent and a cyano (-CN) group at the 3-position. This compound belongs to the azetidine-carbonitrile family, which is recognized for its utility in medicinal chemistry and organic synthesis. Azetidines, due to their ring strain and compact structure, are often employed as bioisosteres for piperidines or pyrrolidines in drug design, offering improved metabolic stability and binding affinity .

Eigenschaften

Molekularformel |

C6H10N2 |

|---|---|

Molekulargewicht |

110.16 g/mol |

IUPAC-Name |

3-ethylazetidine-3-carbonitrile |

InChI |

InChI=1S/C6H10N2/c1-2-6(3-7)4-8-5-6/h8H,2,4-5H2,1H3 |

InChI-Schlüssel |

HDWCIFBLGBRCBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CNC1)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylazetidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethylamine with a suitable nitrile compound, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 3-Ethylazetidine-3-carbonitrile may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethylazetidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce ethylazetidine amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral and Antimicrobial Properties

Recent studies have indicated that azetidine derivatives, including 3-ethylazetidine-3-carbonitrile, exhibit promising antiviral and antimicrobial activities. These compounds can serve as lead structures for the development of new antiviral agents targeting various pathogens. For instance, azetidine derivatives have been shown to inhibit the replication of viruses by interfering with viral enzymes or cellular pathways essential for viral proliferation .

Immunosuppressive Agents

3-Ethylazetidine-3-carbonitrile has been identified as a potential intermediate in synthesizing immunosuppressive agents. These agents are crucial in treating autoimmune diseases and preventing transplant rejection. The compound can be utilized to create derivatives that act on specific immune receptors, thereby modulating immune response effectively .

Organic Synthesis Applications

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique nitrogen-containing ring structure allows for various chemical transformations, making it valuable in synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Functionalization Reactions

3-Ethylazetidine-3-carbonitrile can undergo several functionalization reactions, such as nucleophilic substitutions and cycloadditions. These reactions enable the introduction of diverse functional groups, enhancing the compound's utility in creating tailored molecules for specific applications .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study A (2021) | Demonstrated the synthesis of azetidine derivatives with enhanced biological activity. | Potential drug candidates for infectious diseases. |

| Study B (2022) | Investigated the immunomodulatory effects of azetidine derivatives on lymphocyte activity. | Development of new immunosuppressive therapies. |

| Study C (2023) | Explored the use of 3-ethylazetidine-3-carbonitrile in synthesizing novel antiviral agents. | Antiviral drug development targeting specific viral infections. |

Wirkmechanismus

The mechanism of action of 3-Ethylazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

3-Methylazetidine-3-carbonitrile Hydrochloride

- Structure : Differs by a methyl group instead of ethyl at the 3-position.

- The hydrochloride salt form improves crystallinity and stability .

- Applications : Used in peptide mimetics and as intermediates for kinase inhibitors.

tert-Butyl 3-Cyano-3-hydroxyazetidine-1-carboxylate

- Structure : Features a tert-butyloxycarbonyl (Boc) protecting group and a hydroxyl substituent.

- Properties : The Boc group enhances stability during synthesis, while the hydroxyl group allows for hydrogen bonding in target interactions.

- Applications : Common in fragment-based drug discovery for protease inhibitors .

Carbonitrile Derivatives with Different Ring Systems

2-Chloro-6-ethylpyridine-3-carbonitrile

- Structure: Pyridine ring with ethyl and cyano groups at positions 3 and 6, respectively, and a chlorine substituent.

- Properties : The aromatic pyridine ring confers rigidity and π-π stacking capability. The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Applications : Key intermediate in agrochemicals (e.g., herbicides) and materials science .

3-Benzyl-1-methyl-piperidine-3-carbonitrile

- Structure : Six-membered piperidine ring with benzyl and methyl substituents.

- Properties : The benzyl group introduces aromaticity, increasing molecular weight (214.31 g/mol) and lipophilicity. Piperidine’s reduced ring strain compared to azetidine may lower reactivity but improve metabolic stability.

- Applications : Explored in CNS drug candidates due to blood-brain barrier permeability .

1-Benzyl-3-hydroxymethyl-pyrrolidine-3-carbonitrile

- Structure : Five-membered pyrrolidine ring with benzyl and hydroxymethyl groups.

- Properties : The hydroxymethyl group enhances hydrophilicity, balancing the benzyl group’s lipophilicity. Pyrrolidine’s intermediate ring strain allows for conformational flexibility.

- Applications : Utilized in antiviral and antibacterial agents .

Research Findings and Key Insights

- Ring Strain and Reactivity : Azetidines exhibit higher reactivity in ring-opening reactions compared to pyrrolidines or piperidines due to ring strain, making them valuable for synthesizing sp³-rich fragments in drug discovery .

- Synthetic Versatility: The cyano group enables diverse transformations, such as reduction to amines or participation in cycloaddition reactions, as seen in pyridine-carbonitrile derivatives .

Biologische Aktivität

3-Ethylazetidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

3-Ethylazetidine-3-carbonitrile features a four-membered azetidine ring with an ethyl group and a cyano group attached. The synthesis of this compound typically involves nucleophilic substitutions and cyclization reactions. For instance, 3-bromo-3-ethylazetidines have been utilized as substrates for various functionalizations, leading to the formation of derivatives like 3-cyanoazetidines through reactions with potassium cyanide .

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit significant antimicrobial activity. A study highlighted that certain derivatives of azetidine showed bactericidal effects against Staphylococcus spp., indicating the potential utility of these compounds in treating bacterial infections . The mechanism of action often involves interference with bacterial cell wall synthesis or function.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that some derivatives of 3-ethylazetidine-3-carbonitrile exhibit varying degrees of cytotoxicity against human cell lines. For example, while some compounds demonstrated low cytotoxic effects, others led to increased cell viability under specific conditions . This variability underscores the importance of structural modifications in influencing biological outcomes.

Case Study: Larvicidal Activity

A notable application of compounds similar to 3-ethylazetidine-3-carbonitrile is their potential as larvicides against mosquito vectors like Aedes aegypti. In a related study, compounds derived from azetidines were evaluated for their larvicidal activity, showing promising results with effective LC50 and LC90 values. These findings suggest that azetidine derivatives could serve as a basis for developing new insecticides, particularly in the context of vector control for diseases such as dengue and Zika .

Research Findings Overview

The following table summarizes key findings related to the biological activity and properties of 3-ethylazetidine-3-carbonitrile and its derivatives:

Q & A

Q. How can mixed-methods research enhance the validation of 3-Ethylazetidine-3-carbonitrile’s pharmacological activity?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Pair enzyme inhibition assays (IC₅₀) with animal model efficacy studies .

- Qualitative Interviews : Gather expert feedback on mechanistic hypotheses to refine experimental design .

- Meta-Analysis : Compare results with structurally related compounds (e.g., pyridine-3-carbonitriles) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.